

Introduction: Unveiling the Structure of a Versatile Synthetic Building Block

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Compound of Interest

Compound Name: *Tert-butyl 2-formylazetidine-1-carboxylate*

CAS No.: 852324-38-0

Cat. No.: B1342806

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Tert-butyl 2-formylazetidine-1-carboxylate is a pivotal intermediate in contemporary drug discovery and organic synthesis. Its strained four-membered azetidine ring, coupled with a reactive aldehyde and a sterically demanding tert-butyloxycarbonyl (Boc) protecting group, presents a unique analytical challenge. Mass spectrometry (MS) is the definitive technique for confirming its molecular weight and elucidating its structure through controlled fragmentation. This guide provides an in-depth exploration of the mass spectrometric behavior of this molecule, offering field-proven insights and detailed protocols for researchers, analytical chemists, and drug development professionals. We will dissect the causal mechanisms behind its ionization and fragmentation, enabling confident structural verification and impurity profiling.

Section 1: Foundational Chemical Properties & Ionization Strategy

Before analysis, understanding the molecule's inherent properties is critical for selecting the optimal ionization method.

- Molecular Formula: C₉H₁₅NO₃[1]

- Molecular Weight: 185.22 g/mol [1][2][3]

The structure contains a tertiary amine within the azetidine ring and two carbonyl oxygens (one in the Boc group, one in the aldehyde). These sites are readily protonated, making Electrospray Ionization (ESI) in the positive ion mode the superior choice for analysis. ESI is a "soft" ionization technique that gently transfers the analyte from solution to the gas phase as an ion, minimizing in-source fragmentation and typically yielding a strong signal for the protonated molecule, $[M+H]^+$. [4] The addition of a proton-donating acid, such as formic acid, to the solvent system is crucial as it lowers the pH and ensures efficient protonation of the basic nitrogen atom, thereby maximizing the intensity of the desired $[M+H]^+$ ion.

While Atmospheric Pressure Chemical Ionization (APCI) is an alternative, it is generally better suited for less polar analytes and can induce more thermal degradation, making ESI the more reliable and controllable method for this particular compound. [5]

Section 2: Predicted Fragmentation Pathways under Collision-Induced Dissociation (CID)

The true power of mass spectrometry lies in tandem MS (MS/MS), where the isolated protonated molecule is fragmented to reveal its substructural components. The fragmentation of **Tert-butyl 2-formylazetidine-1-carboxylate** is highly predictable and dominated by the lability of the Boc protecting group.

- The Signature of the Boc Group: The tert-butyl carbamate moiety is notoriously fragile under CID. Its fragmentation cascade provides immediate and unmistakable evidence of its presence.
 - Loss of Isobutylene: The most characteristic fragmentation is the facile neutral loss of isobutylene (C_4H_8 , 56 Da) via a six-membered ring rearrangement, leading to a highly abundant fragment ion. [6]
 - Subsequent Decarboxylation: Following the loss of isobutylene, the resulting carbamic acid intermediate readily loses carbon dioxide (CO_2 , 44 Da).
 - Direct Loss of the tert-Butyl Cation: A competing pathway involves the cleavage of the oxygen-tert-butyl bond to lose a tert-butyl cation ($C_4H_9^+$, 57 Da), though the neutral loss of

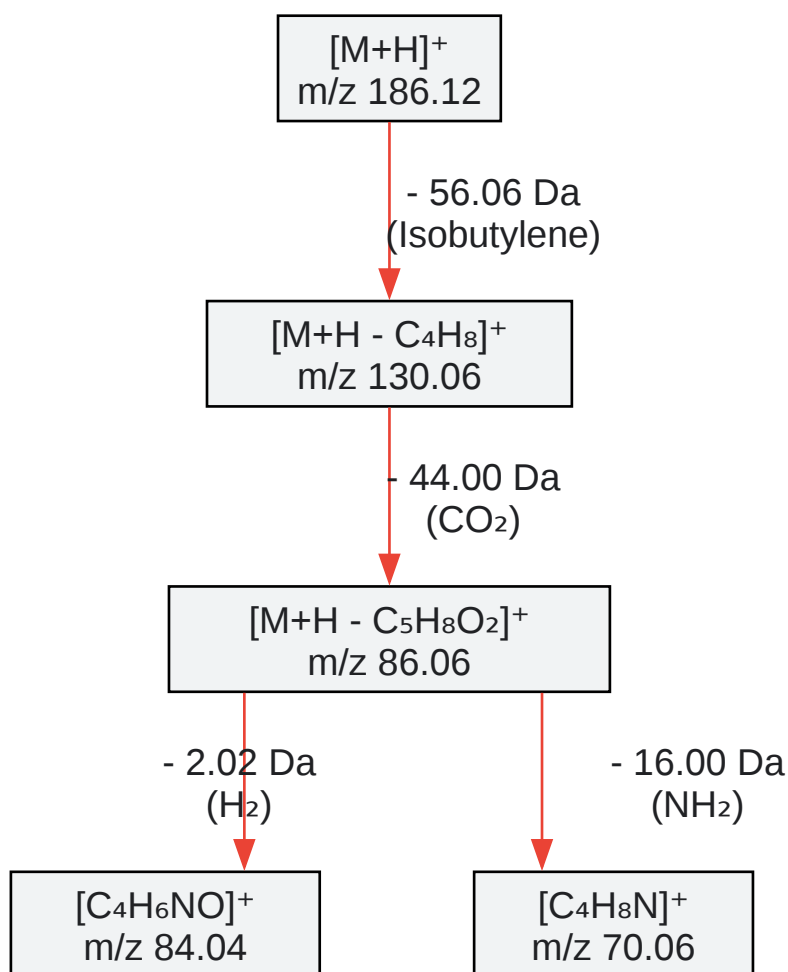
isobutylene is often more prominent.

- Fragmentation of the Azetidine Core: The azetidine ring and its aldehyde substituent will fragment after the initial, more favorable losses from the Boc group.
 - α -Cleavage of the Aldehyde: Aldehydes commonly undergo α -cleavage, which would involve the loss of the formyl group as a carbon monoxide (CO, 28 Da) radical or the loss of a hydrogen atom.[\[7\]](#)[\[8\]](#)[\[9\]](#)
 - Ring Opening/Cleavage: Cyclic amines can undergo complex ring-opening mechanisms, typically involving the loss of small, stable neutral molecules like ethene (C₂H₄, 28 Da).[\[10\]](#)
[\[11\]](#)

The logical flow of fragmentation begins with the most labile bond, which in this case is within the Boc group. The energy required to fragment the robust azetidine ring is higher, meaning ring fragments will primarily be observed in MS³ experiments or from the fragmentation of ions that have already lost the Boc group.

Visualizing the Fragmentation Cascade

The following diagram illustrates the primary fragmentation pathway for the [M+H]⁺ ion of **Tert-butyl 2-formylazetidine-1-carboxylate**.



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Caption: Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺.

Section 3: Experimental Protocol for LC-MS Analysis

This protocol provides a robust starting point for the analysis of **Tert-butyl 2-formylazetidine-1-carboxylate** on a standard ESI-LC-MS system (e.g., Q-TOF or Ion Trap).

1. Sample Preparation:

- Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.
- Create a working solution by diluting the stock solution to 1-10 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). The formic acid is essential for promoting protonation.[12][13]

2. Liquid Chromatography (LC) Parameters (Optional, for sample cleanup/separation):

- Column: C18, 2.1 x 50 mm, 1.8 μ m particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 μ L.

3. Mass Spectrometry (MS) Parameters:

- Ionization Mode: ESI Positive.
- Capillary Voltage: 3.5 kV.
- Nebulizer Gas (N₂): 35 psi.
- Drying Gas (N₂): 10 L/min.
- Gas Temperature: 325 °C.
- MS1 Scan Range: m/z 50 - 300.
- MS/MS Analysis:
- Precursor Ion: Isolate the [M+H]⁺ ion at m/z 186.12.
- Collision Gas: Argon.
- Collision Energy (CE): Use a stepped or ramped CE (e.g., 10-40 eV). This is a self-validating approach; low energy will show the initial loss of isobutylene, while higher energies will reveal the core fragments.

Section 4: Data Presentation & Interpretation

The expected ions are summarized below. The presence of the m/z 130.06 ion and the neutral loss of 56.06 Da from the precursor are the most definitive pieces of evidence for the compound's structure.

m/z (Calculated)	Proposed Formula	Proposed Identity	Neutral Loss (Da)	Comment
186.12	$[C_9H_{16}NO_3]^+$	$[M+H]^+$	-	Protonated parent molecule.
130.06	$[C_5H_8NO_3]^+$	$[M+H - C_4H_8]^+$	56.06	Key Fragment. Loss of isobutylene from the Boc group.[6]
86.06	$[C_4H_8NO]^+$	Protonated 2-formylazetidine	100.06	Loss of the entire Boc group (isobutylene + CO ₂).
70.06	$[C_4H_8N]^+$	Azetidine ring fragment	116.06	Further fragmentation of the core ring structure.[10]

Conclusion

The mass spectrometric analysis of **Tert-butyl 2-formylazetidine-1-carboxylate** is straightforward yet illustrative of fundamental fragmentation principles. The behavior is dominated by the predictable and characteristic losses from the Boc protecting group, which serves as a reliable diagnostic handle. By employing ESI in positive ion mode with collision-induced dissociation, researchers can unambiguously confirm the identity and integrity of this valuable synthetic intermediate. The protocols and fragmentation pathways detailed in this guide provide a comprehensive framework for achieving accurate and self-validating results, ensuring the high level of analytical certainty required in modern chemical and pharmaceutical development.

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